molecular formula C20H22O2 B14734764 Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate CAS No. 6316-50-3

Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

Cat. No.: B14734764
CAS No.: 6316-50-3
M. Wt: 294.4 g/mol
InChI Key: KKIDROWKOWAIII-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of cyclopropane carboxylate, featuring a naphthalene ring and a cyclopropane ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate typically involves the reaction of naphthalene derivatives with cyclopropane carboxylate precursors. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with naphthalene under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism by which Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is unique due to its combination of a naphthalene ring and a cyclopropane ring with specific substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

6316-50-3

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C20H22O2/c1-13(2)11-17-18(20(17,3)4)19(21)22-16-10-9-14-7-5-6-8-15(14)12-16/h5-12,17-18H,1-4H3

InChI Key

KKIDROWKOWAIII-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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